molecular formula C33H40O22 B8238669 Quercetin-3-O-b-D-glucose-7-O-b-D-gentiobiosiden

Quercetin-3-O-b-D-glucose-7-O-b-D-gentiobiosiden

Cat. No.: B8238669
M. Wt: 788.7 g/mol
InChI Key: VUTMUSRYWYUQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside (CAS: 60778-02-1) is a biflavonoid glycoside derived from quercetin, a prominent flavonol. Its molecular formula is C₃₃H₄₀O₂₂, with a molecular weight of 788.66 g/mol . The compound features a quercetin aglycone substituted at the 3-position with a glucose moiety and at the 7-position with a gentiobioside (a disaccharide of β-D-glucose linked via β-1→6 glycosidic bonds) . It is reported to exhibit hypolipidemic activity, reducing triglyceride accumulation in HepG2 cells at 30 μM .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTMUSRYWYUQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Preliminary Isolation

Crushed plant material is subjected to solvent extraction using polar solvents such as methanol or ethanol. Aqueous-organic mixtures (e.g., 70% ethanol) are commonly employed to maximize flavonoid solubility. After filtration and evaporation, the crude extract is obtained.

Chromatographic Purification

The crude extract undergoes column chromatography for preliminary separation. Silica gel or reversed-phase C18 columns are utilized, with elution gradients optimized to isolate flavonoid fractions. High-performance liquid chromatography (HPLC) is then applied for final purification. Analytical HPLC conditions typically involve:

Column TypeMobile PhaseFlow RateDetection Wavelength
C18 (250 × 4.6 mm)Acetonitrile:Water (25:75)1.0 mL/min254 nm

This method yields Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobiosiden with >95% purity, as verified by UV-Vis spectroscopy and mass spectrometry.

Chemical Synthesis Strategies

While natural extraction remains the primary source, chemical synthesis offers a route for scalable production. The compound’s structure—quercetin with β-D-glucose at position 3 and β-D-gentiobioside (a disaccharide of β-D-glucose) at position 7—requires regioselective glycosylation.

Glycosylation of Quercetin Aglycone

Synthesis begins with protecting the hydroxyl groups of quercetin, except those at positions 3 and 7. Trimethylsilyl (TMS) or acetyl groups are commonly used for protection. Glycosylation is then performed in a stepwise manner:

  • Position 3 Glycosylation :
    Activated β-D-glucose donors (e.g., trichloroacetimidates) react with the unprotected hydroxyl at position 3 under BF₃·Et₂O catalysis.

    Quercetin-OH + Glucose-ImidateBF3Et2OQuercetin-3-O-β-D-Glucose\text{Quercetin-OH + Glucose-Imidate} \xrightarrow{\text{BF}_3\cdot\text{Et}_2\text{O}} \text{Quercetin-3-O-β-D-Glucose}
  • Position 7 Glycosylation :
    A gentiobioside (β-1,6-linked glucose disaccharide) is introduced using similar conditions. The disaccharide donor is prepared via enzymatic synthesis or chemical coupling.

Deprotection and Final Purification

After glycosylation, protecting groups are removed via hydrolysis (e.g., using NaOH in methanol). The product is purified via preparative HPLC, with yields typically ranging from 12–18% due to steric challenges in disaccharide attachment.

Formulation and Solubility Considerations

Preparing stock solutions for research requires careful optimization of solubility and stability. Key data from suppliers include:

Solubility Profiles

SolventSolubility (mg/mL)Concentration (mM)
DMSO100126.80
Water100126.80

Note: Ultrasonication is recommended to achieve full dissolution.

In Vivo Formulation Protocols

For animal studies, a standard formulation involves:

  • Dissolving the compound in DMSO (master liquid).

  • Mixing with PEG300 (30%), Tween 80 (5%), and ddH₂O (65%).

  • Clarifying via centrifugation (10,000 × g, 10 min).

This formulation ensures stability for ≥1 month at -20°C.

Industrial-Scale Production and Supplier Practices

Commercial suppliers employ hybrid approaches, combining natural extraction with synthetic modifications. Pricing and packaging data highlight variability in production scales:

SupplierPackagingPrice (USD)Purity
TRC5 mg85≥95%
Biosynth Carbosynth50 mg480≥98%
TargetMol Chemicals10 mg123≥95%

Large-scale batches (≥10 g) utilize semi-synthetic methods, where quercetin is extracted from plant sources and enzymatically glycosylated to reduce costs .

Chemical Reactions Analysis

Types of Reactions

Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonol structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted flavonol derivatives.

Scientific Research Applications

Biological Activities

Quercetin and its derivatives, including quercetin-3-O-β-D-glucose-7-O-β-D-gentiobiosiden, exhibit a range of biological activities:

  • Antioxidant Properties : Quercetin acts as a powerful antioxidant, scavenging free radicals and reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : It modulates inflammatory pathways, including the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. This modulation can help in conditions like arthritis and other inflammatory diseases .
  • Antiviral Activity : Quercetin derivatives have shown efficacy against several viruses, including herpes simplex virus and human immunodeficiency virus. The mechanism involves inhibiting viral replication and enhancing immune responses .

Case Studies

Several studies illustrate the therapeutic potential of quercetin derivatives:

StudyFindings
Hussain et al. (2012)Demonstrated enhanced bioavailability of quercetin glycosides compared to aglycone forms, leading to improved physiological effects .
Rauf et al. (2022)Reported that quercetin acts as both an inhibitory and preventive agent against cancer, assisting in chemotherapy treatments .
Cincin et al. (2014)Highlighted the anti-inflammatory and antioxidant properties of quercetin 3-O-rhamnoside, emphasizing its potential in treating chronic diseases .

Therapeutic Applications

The compound's diverse biological activities suggest multiple therapeutic applications:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, quercetin derivatives are being explored as adjuncts in cancer treatment regimens .
  • Cardiovascular Health : Its antioxidant properties contribute to cardiovascular protection by reducing oxidative stress and inflammation associated with heart disease .
  • Metabolic Disorders : Quercetin's role in improving insulin sensitivity positions it as a potential treatment for type 2 diabetes and metabolic syndrome .

Mechanism of Action

Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differentiation Based on Glycosylation Patterns

The compound’s uniqueness lies in its dual glycosylation. Below is a comparison with structurally related quercetin glycosides:

Compound Name Glycosylation Position(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Quercetin-3-O-β-D-glucoside 3-O-glucose C₂₁H₂₀O₁₂ 464.37 Monoglucoside
Quercetin-7-O-β-D-glucoside 7-O-glucose C₂₁H₂₀O₁₂ 464.37 Monoglucoside
Quercetin-3-O-gentiobioside 3-O-gentiobioside C₂₇H₃₀O₁₇ 626.51 Diglucoside (β-1→6)
Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside 3-O-glucose + 7-O-gentiobioside C₃₃H₄₀O₂₂ 788.66 Dual glycosylation
Quercetin-3-O-β-D-glucuronide 3-O-glucuronide C₂₁H₁₈O₁₃ 478.35 Glucuronic acid

Data compiled from

Key Observations :

  • Glycosylation Position: The 3-O-glycoside is more common in flavonols, as it stabilizes the molecule via hydrogen bonding with the carbonyl group at C-4 . The 7-O-glycoside is less frequent and alters solubility and bioavailability .
  • Chromatographic Behavior : Quercetin-3-O-glycosides elute earlier than 7-O-glycosides in reversed-phase HPLC due to differences in hydrophobicity . The dual glycosylation in the target compound likely increases polarity, affecting retention time .

Pharmacokinetic and Bioactivity Comparisons

Bioavailability
  • Quercetin aglycone has low bioavailability due to poor solubility and rapid metabolism. Glycosylation improves solubility but requires enzymatic hydrolysis for absorption .
  • Isoquercitrin (quercetin-3-O-glucoside) shows higher bioavailability than quercetin, as it is transported via SGLT1 in the intestine .
  • Quercetin-3-O-β-D-glucuronide undergoes enterohepatic recirculation, prolonging its plasma half-life .

Biological Activity

Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside, often referred to as Quercetin-3-O-b-D-glucose-7-O-b-D-gentiobiosiden, is a flavonoid glycoside derived from quercetin. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and cardioprotective effects, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₈H₂₁O₁₁
  • Molecular Weight : 787.66 g/mol
  • CAS Number : 60778-02-1
  • Solubility : Soluble in DMSO (100 mg/mL at 25°C) and slightly soluble in water .

1. Antioxidant Activity

Quercetin and its derivatives are well-known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

Case Study :
A study demonstrated that quercetin significantly reduced oxidative stress markers in patients with type 2 diabetes mellitus (T2DM) when administered at 250 mg/day for eight weeks .

2. Anti-inflammatory Effects

Quercetin has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings :
In a randomized controlled trial involving 72 women, quercetin supplementation (500 mg daily for ten weeks) resulted in significant decreases in inflammatory markers .

3. Antibacterial and Antiviral Properties

Quercetin exhibits broad-spectrum antibacterial activity against various strains of bacteria and has antiviral effects against viruses such as adenovirus and herpes simplex virus.

Research Insights :
A meta-analysis indicated that quercetin could effectively reduce the incidence of respiratory infections when given to healthy individuals .

4. Cardioprotective Effects

Quercetin has been associated with improved cardiovascular health through mechanisms such as enhancing endothelial function and reducing blood pressure.

Clinical Evidence :
In a double-blind study involving hypertensive patients, quercetin supplementation (730 mg/day) led to significant reductions in both systolic and diastolic blood pressure over four weeks .

Summary of Key Studies

Study TypePopulationDosageDurationFindings
RCT50 patients with COVID-19500 mg/day2 weeksSignificant reduction in LDH levels; faster recovery compared to control group .
RCT72 women500 mg/day10 weeksDecreased TNF-α, IL-6; improved cardiovascular markers .
Meta-analysisHealthy individuals≥500 mg/day≥8 weeksReduced fasting plasma glucose and insulin concentrations .
RCTPatients with NAFLDNA2 weeksDecreased ALT, AST levels; potential therapeutic effects on liver health .
  • Free Radical Scavenging : Quercetin's structure allows it to donate electrons to free radicals, neutralizing them.
  • Inhibition of Enzymes : Quercetin inhibits enzymes involved in inflammation (e.g., COX-2).
  • Gene Expression Modulation : It can alter the expression of genes related to inflammation and cell survival.

Q & A

Q. 1.1. What analytical methods are recommended for structural elucidation and purity validation of Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobiosiden?

To confirm structural integrity, researchers should combine NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to resolve glycosylation patterns at the 3-O and 7-O positions, and HPLC for purity assessment (≥98% by UV detection at 258 and 363 nm) . For glycosidic linkage specificity, tandem mass spectrometry (LC-MS/MS) is critical to differentiate gentiobioside (β-1→6 glucose dimer) from other disaccharide configurations .

Q. 1.2. How should standard solutions of this compound be prepared to ensure stability in experimental assays?

The compound is hygroscopic and light-sensitive. Prepare stock solutions in anhydrous DMSO or methanol, aliquot into amber vials under inert gas (e.g., argon), and store at -20°C. Avoid freeze-thaw cycles, as repeated exposure to moisture reduces stability . Pre-experiment validation via HPLC is advised to confirm integrity.

Q. 1.3. What in vitro models are suitable for preliminary screening of its hypolipidemic activity?

HepG2 cells are widely used for assessing lipid-lowering effects. For example, sodium oleate-induced lipid accumulation models can evaluate triglyceride reduction at concentrations like 30 µM, with normalization to intracellular lipid droplets via Oil Red O staining . Include positive controls (e.g., simvastatin) and validate via ATP-based cytotoxicity assays to rule off-target effects .

Advanced Research Questions

Q. 2.1. How can microbial biosynthesis be optimized for regioselective glucosylation of quercetin to produce this compound?

Engineered S. cerevisiae or E. coli expressing fungal glucosyltransferases (e.g., from Aspergillus spp.) enable regioselective glycosylation. Key parameters:

  • Substrate ratio : 0.8–1.3 mM quercetin with 0.11 M glucose to avoid rate-limiting UDP-glucose depletion .
  • Cell density : OD600 7.5–12.0 optimizes conversion rates (up to 53.8% yield) by balancing enzyme activity and substrate mass transfer .
  • Temperature : 28–35°C, with lower temperatures favoring enzyme stability in E. coli systems .

Q. 2.2. How should contradictory data on its bioavailability and metabolic stability be resolved?

Discrepancies may arise from:

  • Glycosidase variability : Tissue-specific β-glucosidases in animal models (e.g., intestinal vs. hepatic) differentially hydrolyze the gentiobioside moiety. Use stable isotope tracing (e.g., 13^{13}C-labeled compound) to track metabolic fate in plasma and organs .
  • Species differences : Rodent models overexpress certain phase II enzymes compared to humans. Cross-validate findings in human primary hepatocytes or organoids .

Q. 2.3. What strategies mitigate its instability in aqueous buffers during long-term bioactivity assays?

  • Antioxidant additives : Include 0.1% ascorbic acid or 1 mM EDTA in cell culture media to prevent oxidation of the catechol moiety in the quercetin backbone .
  • Encapsulation : Nanoformulation with polylactic-co-glycolic acid (PLGA) improves half-life in physiological conditions while retaining bioactivity .

Q. 2.4. How can regioselective glycosylation be leveraged to enhance target specificity in signaling pathways?

The 7-O-gentiobioside group sterically hinders interactions with pro-inflammatory kinases (e.g., JAK2), while the 3-O-glucose enhances binding to Nrf2/ARE antioxidant pathways. Use molecular docking simulations (e.g., AutoDock Vina) to map structure-activity relationships and design analogs with modified disaccharide chains .

Methodological Considerations for Data Interpretation

Q. 3.1. How to address batch-to-batch variability in biological activity due to glycosylation heterogeneity?

  • Quality control : Mandate dual HPLC and LC-MS/MS batch testing to ensure ≥98% purity and consistent glycosylation profiles .
  • Normalization : Express bioactivity data relative to a stable internal standard (e.g., quercetin-3-O-rutinoside) included in each assay .

Q. 3.2. What statistical approaches are recommended for dose-response studies with non-linear kinetics?

Use a four-parameter logistic model (Hill equation) to fit EC50/IC50 values, accounting for partial agonism or allosteric effects. For non-monotonic responses (e.g., hormetic effects), apply Akaike information criterion (AIC) to compare linear vs. biphasic models .

Critical Evaluation of Existing Literature

  • Synthesis methods : Early studies using plant extraction (e.g., Desurainia sophia) yield <1% purity, while microbial biosynthesis achieves >50% conversion efficiency .
  • Bioactivity claims : Hypolipidemic effects in HepG2 cells (30 µM) lack in vivo corroboration. Prioritize studies using APOE/^{-/-} mice or zebrafish models for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.